molecular formula C13H11NO2 B1597383 2-(2-Methoxybenzoyl)pyridine CAS No. 22945-63-7

2-(2-Methoxybenzoyl)pyridine

Cat. No. B1597383
CAS RN: 22945-63-7
M. Wt: 213.23 g/mol
InChI Key: JKSBOLDIANUQNL-UHFFFAOYSA-N
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Description

“2-(2-Methoxybenzoyl)pyridine” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is also known by other names such as "(2-Methoxyphenyl)(pyridin-2-yl)methanone" .


Molecular Structure Analysis

The InChI code for “2-(2-Methoxybenzoyl)pyridine” is 1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3 . This indicates the specific arrangement of atoms in the molecule.

It has a density of 1.154g/cm3 and a boiling point of 392.8ºC at 760 mmHg .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyridine and its analogs are used as a source of clinically useful agents in medicinal chemistry research .
    • Pyridine is a key component in more than 7000 existing drug molecules of medicinal importance .
    • Pyridine-based molecules are used in drug crafting and have shown potential against a range of diversified diseases .
  • Pharmaceutical Synthesis

    • Pyridine is used as a precursor for synthesizing target pharmaceuticals .
    • It is also a key solvent and reagent .
    • Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids .
  • Agrochemical Synthesis

    • Pyridine is used as a precursor for synthesizing target agrochemicals .
    • It is also a key solvent and reagent .
  • Flow Synthesis

    • A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .
    • The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
  • Anticancer Properties

    • A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were evaluated for anticancer properties against several cancer cell lines .
    • These substituted compounds exhibited promising anti-proliferative activity .
  • Synthesis of Alkaloids

    • 1,2-Dihydropyridines (1,2-DHPs) have been utilized countless times for the synthesis of several drugs and important alkaloids .
    • 1,2-DHPs are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
  • Chemical Synthesis

    • “2-(2-Methoxybenzoyl)pyridine” is a chemical compound with the molecular weight of 213.24 .
    • It is used in various chemical reactions and syntheses .
  • Material Science

    • Pyridine-based compounds are used in the field of material science .
    • They are used in the synthesis of new materials and in the study of their properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-methoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSBOLDIANUQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345355
Record name 2-(2-METHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxybenzoyl)pyridine

CAS RN

22945-63-7
Record name 2-(2-METHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Kianmehr, M Gholamhosseyni - European Journal of Organic …, 2018 - Wiley Online Library
Copper‐catalyzed visible light mediated direct C–H bond benzylation of pyridine N‐oxides with toluene derivatives was accomplished by recent developments in photochemical carbon…

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